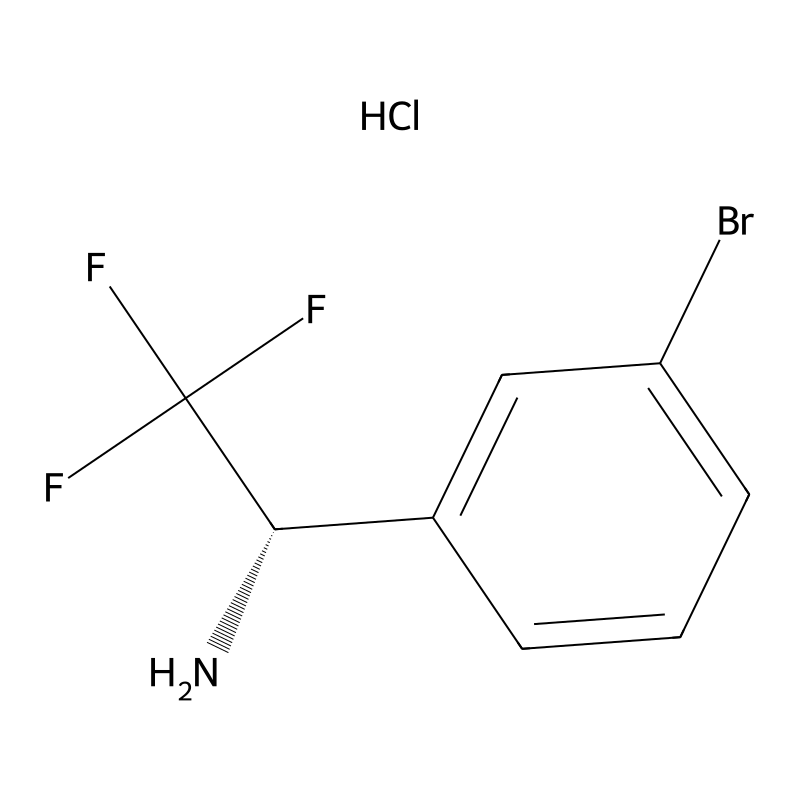(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is a chiral compound characterized by the presence of a bromine atom on a phenyl ring and a trifluoromethyl group attached to an ethylamine backbone. Its molecular formula is CHBrClFN, and it has a molecular weight of approximately 290.51 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which makes it suitable for various applications in scientific research and industrial processes.
The structure of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride includes:
- A brominated phenyl ring at the 3-position.
- A trifluoromethyl group enhancing its electronic properties.
- A chiral center at the ethylamine moiety, which is crucial for its biological activity and interactions .
- Medicinal Chemistry: Researchers might investigate this molecule's potential to interact with biological targets relevant to human health. This could involve studying its binding properties with enzymes or receptors, along with its effects on cellular processes PubChem: .
- Materials Science: The molecule's structure and properties might be of interest for material science research. Scientists could explore its potential use in the development of new materials with specific functionalities GlpBio.
- Substitution Reactions: The bromine atom can be substituted with other functional groups, allowing for the synthesis of derivatives with varied properties.
- Oxidation and Reduction: The nitrogen atom in the ethylamine group can undergo changes in oxidation state, which can be exploited in synthetic pathways.
- Coupling Reactions: The trifluoromethyl group can engage in coupling reactions, facilitating the formation of more complex organic molecules .
The biological activity of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride is primarily linked to its interactions with enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity and specificity towards biological targets. This compound may influence various biochemical pathways due to its structural features that allow for effective molecular recognition .
The synthesis of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride typically involves:
- Starting Materials: The process usually begins with 3-bromoaniline and trifluoroacetaldehyde.
- Reaction Conditions: The reaction is conducted under acidic conditions to facilitate the formation of the ethylamine backbone.
- Purification: Post-reaction, the product is purified using recrystallization or chromatography techniques to isolate the hydrochloride salt .
Industrial Production Methods
In an industrial context, similar synthetic routes are employed but optimized for scale. Continuous flow reactors and automated systems may be utilized to improve efficiency and yield during production.
(S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride finds applications in:
- Chemistry: As a building block for synthesizing more complex organic compounds.
- Biological Research: In studies related to enzyme interactions and protein-ligand binding.
- Industrial Use: In the manufacture of specialty chemicals and materials that require specific electronic or steric properties .
Research into the interaction of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride with biological targets has shown that its trifluoromethyl group contributes significantly to its binding characteristics. This compound may modulate enzyme activities or receptor functions through specific interactions facilitated by its unique structural attributes .
Several compounds share structural similarities with (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| (R)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride | CHBrClFN | Enantiomer with different biological activity |
| 1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine | CHBrFN | Lacks hydrochloride; different solubility properties |
| 1-(4-Bromo-phenyl)-2,2,2-trifluoro-ethylamine | CHBrFN | Bromine at 4-position alters electronic properties |
Uniqueness
The uniqueness of (S)-1-(3-Bromo-phenyl)-2,2,2-trifluoro-ethylamine hydrochloride lies in its specific chiral configuration and the combination of bromine and trifluoromethyl groups. These features provide distinct electronic characteristics that enhance its utility in both chemical synthesis and biological applications compared to similar compounds .








